molecular formula C13H13N3O2 B14492543 2-Acetamido-3-(1H-indol-3-yl)prop-2-enamide CAS No. 64032-87-7

2-Acetamido-3-(1H-indol-3-yl)prop-2-enamide

Cat. No.: B14492543
CAS No.: 64032-87-7
M. Wt: 243.26 g/mol
InChI Key: XCPXVSPKBHJWPG-UHFFFAOYSA-N
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Description

2-Acetamido-3-(1H-indol-3-yl)prop-2-enamide is a compound that belongs to the class of acetamides and indole derivatives. It is structurally characterized by an indole ring attached to a prop-2-enamide moiety, with an acetamido group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(1H-indol-3-yl)prop-2-enamide typically involves the condensation of indole derivatives with acetamide precursors. One common method involves the reaction of indole-3-carbaldehyde with acetamide in the presence of a suitable catalyst, such as potassium carbonate, under reflux conditions . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(1H-indol-3-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(1H-indol-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-3-(1H-indol-3-yl)prop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

64032-87-7

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2-acetamido-3-(1H-indol-3-yl)prop-2-enamide

InChI

InChI=1S/C13H13N3O2/c1-8(17)16-12(13(14)18)6-9-7-15-11-5-3-2-4-10(9)11/h2-7,15H,1H3,(H2,14,18)(H,16,17)

InChI Key

XCPXVSPKBHJWPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=CNC2=CC=CC=C21)C(=O)N

Origin of Product

United States

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